molecular formula C8H12N4OS B15250658 Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester CAS No. 653586-15-3

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester

Cat. No.: B15250658
CAS No.: 653586-15-3
M. Wt: 212.27 g/mol
InChI Key: RGEULRRFIZMUOC-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is a chemical compound with a complex structure that includes a triazine ring and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester typically involves the reaction of 4-(dimethylamino)-1,3,5-triazine-2-methyl chloride with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is unique due to its combination of a triazine ring and a thioester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

653586-15-3

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ethanethioate

InChI

InChI=1S/C8H12N4OS/c1-6(13)14-4-7-9-5-10-8(11-7)12(2)3/h5H,4H2,1-3H3

InChI Key

RGEULRRFIZMUOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NC(=NC=N1)N(C)C

Origin of Product

United States

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